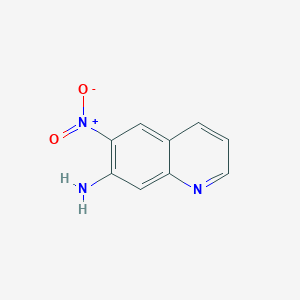

7-Amino-6-nitroquinoline

Description

Significance of Quinoline (B57606) Derivatives in Synthetic Organic Chemistry

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of synthetic organic chemistry. chemicalbook.combeilstein-journals.org Its derivatives are of immense practical importance, serving as pivotal intermediates in the synthesis of a wide array of complex molecules. clockss.org The versatility of the quinoline ring allows for extensive functionalization, leading to a vast chemical space that has been eagerly explored by researchers in drug discovery and materials science. clockss.orgnih.gov

The significance of quinoline derivatives is underscored by their diverse and potent biological activities. Compounds incorporating this scaffold have been developed as antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and anti-HIV agents. beilstein-journals.org The development of multicomponent reactions (MCRs) has further streamlined the synthesis of structurally diverse quinoline derivatives, making this privileged structure more accessible for a wide range of interdisciplinary applications. nih.gov

Historical Development of Research on Nitro- and Aminoquinolines

The history of quinoline research is deeply intertwined with the quest for antimalarial drugs. The isolation of quinine (B1679958) from cinchona bark in the 19th century marked the beginning of this journey. nih.govresearchgate.net Early synthetic efforts led to the development of 8-aminoquinolines like pamaquine (B1678364) and primaquine, which were crucial in treating malaria. clockss.org Concurrently, the 4-aminoquinoline (B48711) derivative, chloroquine, synthesized in the 1930s, became a frontline treatment for decades. nih.govresearchgate.net

The synthesis of these foundational compounds often involved nitration of the quinoline core, followed by reduction to the corresponding amine. For instance, the original synthesis of 8-aminoquinoline (B160924) involved the nitration of quinoline to produce a mixture of 5-nitro and 8-nitro isomers, which were then separated and reduced. The development of the quinolone class of antibacterials also saw the investigation of nitro-substituted quinolone-3-carboxylic acids in the mid-20th century. This historical focus on nitro and amino derivatives established them as fundamental building blocks in the synthesis of biologically active quinolines.

Structural Uniqueness of 7-Amino-6-nitroquinoline within the Quinoline Scaffold

The specific arrangement of substituents on the quinoline ring profoundly influences the molecule's electronic properties and reactivity. In this compound, the presence of an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂) in an ortho relationship on the benzene portion of the scaffold creates a unique chemical environment.

This ortho-substitution pattern is known to induce significant electronic polarization. Research on related isomers demonstrates this principle; for example, the reactivity of a chlorine atom ortho to a nitro group is markedly different depending on its position on the quinoline ring. clockss.org The nitro group at the 6-position strongly activates the adjacent positions for nucleophilic attack. Studies on the nucleophilic aromatic substitution (SNAr) of 6-bromo-5-nitroquinoline (B1267105) show that the nitro group facilitates the displacement of the adjacent bromine atom. semanticscholar.org

Extrapolating from this, in this compound, the amino group at C-7 and the nitro group at C-6 create a "push-pull" system. The amino group donates electron density into the ring, while the nitro group withdraws it. This electronic interplay is expected to make the hydrogen at the C-5 position particularly acidic and susceptible to substitution, and it also influences the basicity of the quinoline nitrogen. This unique electronic profile distinguishes it from its isomers, such as 5-amino-6-nitroquinoline (B123580) or 8-amino-7-nitroquinoline, and suggests a distinct reactivity profile that could be exploited for novel chemical transformations.

Table 1: Comparison of Selected Amino-Nitro-Quinoline Isomers This table is generated based on known chemical principles and data from related compounds, as direct comparative studies on all isomers are limited.

| Compound | Substituent Positions | Expected Electronic Influence | Potential Reactivity Hotspots |

|---|---|---|---|

| 5-Amino-6-nitroquinoline | Amino at C-5, Nitro at C-6 | Strong "push-pull" system. Nitro group activates C-5 for nucleophilic attack on a precursor. | The amino group can be a handle for further derivatization; potential for intramolecular cyclization. labmix24.com |

| This compound | Amino at C-7, Nitro at C-6 | Strong "push-pull" system. Nitro group activates C-7. Amino group influences C-8. | The amino group is a key site for reactions; potential precursor to ortho-diamines for heterocycle synthesis. |

| 7-Amino-8-nitroquinoline | Amino at C-7, Nitro at C-8 | Strong "push-pull" system. Nitro group activates C-8. | Precursor to 7,8-diaminoquinoline, a valuable building block for phenazines and other fused systems. beilstein-journals.org |

Current Research Landscape and Unexplored Avenues for this compound

Despite the rich chemistry of quinoline derivatives, a review of the current scientific literature reveals that this compound is a relatively underexplored molecule. Much of the contemporary research has focused on its isomers, which provides a roadmap for the potential applications of this compound.

For instance, 5-amino-6-nitroquinoline is utilized as a key intermediate in the synthesis of biologically active molecules, including benzodiazepine (B76468) sulfonamides and quinoxalinediones. labmix24.com Furthermore, research into hypoxia-activated prodrugs has employed nitroaromatic compounds, where the nitro group is enzymatically reduced to an amino group under low-oxygen conditions, triggering a therapeutic action. nih.gov The conversion of a non-fluorescent nitroquinoline to a highly fluorescent aminoquinoline is a strategy used to develop probes for imaging hypoxic cells in tumors. nih.gov

These established applications for its isomers strongly suggest that this compound represents a significant untapped resource. Its unique ortho-amino-nitro configuration makes it an ideal precursor for the synthesis of 6,7-diaminoquinoline. This diamine could, in turn, serve as a building block for the construction of novel heterocyclic systems, such as phenazine (B1670421) analogues or imidazole-fused quinolines, with potential applications in materials science or medicinal chemistry.

The unexplored potential of this compound invites investigation into several areas:

Synthesis of Novel Heterocycles: Its use as a precursor for 6,7-diaminoquinoline could unlock new families of fused heterocyclic compounds.

Development of Bio-probes: Following the precedent of its isomers, it could be investigated as a pro-fluorescent probe for detecting specific enzymatic activities or cellular environments like hypoxia.

Medicinal Chemistry Scaffolding: The polarized aromatic system and the two reactive functional groups offer multiple points for derivatization, making it an attractive scaffold for creating libraries of compounds for biological screening.

Structure

3D Structure

Propriétés

Numéro CAS |

58416-33-4 |

|---|---|

Formule moléculaire |

C9H7N3O2 |

Poids moléculaire |

189.17 g/mol |

Nom IUPAC |

6-nitroquinolin-7-amine |

InChI |

InChI=1S/C9H7N3O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H,10H2 |

Clé InChI |

GISRRVYOALQQFK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC(=C(C=C2N=C1)N)[N+](=O)[O-] |

Origine du produit |

United States |

Chemical Reactivity and Transformation Studies of 7 Amino 6 Nitroquinoline

Reactivity of the Amino Group

The amino group at the 7-position of the quinoline (B57606) ring is a key site for a variety of chemical modifications. Its nucleophilic character allows it to participate in acylation, alkylation, arylation, diazotization, and condensation reactions, providing pathways to a diverse range of derivatives.

The nucleophilic amino group of aminonitroquinolines can readily undergo acylation, alkylation, and arylation. While specific studies focusing exclusively on the acylation of 7-amino-6-nitroquinoline are not extensively documented in the reviewed literature, reactions on related compounds provide insight into its expected reactivity. For instance, the acylation of the amino group in N-amino-4,7-dimethyl-6-nitroquinoline-2-one with acetic anhydride (B1165640) and benzoyl chloride has been reported to yield the corresponding diacetylamino and monobenzoylamino derivatives, respectively. researchgate.net

Alkylation of the amino group on the quinoline scaffold has also been explored. In the synthesis of amino acid derivatives of 6-aminoquinoline (B144246), the amino group of 6-amino-5-chloro-2,4-dimethyl-8-methoxyquinoline was alkylated using reductive amination with an appropriate aldehyde. clockss.org Similarly, direct alkylamination of nitroquinoline N-oxides with various primary or secondary amines in the presence of potassium ferricyanide (B76249) has been achieved, affording secondary and tertiary amine derivatives. researchgate.net

Arylation reactions at the amino group, while less common, can be achieved. Studies on the SNH (Vicarious Nucleophilic Substitution of Hydrogen) arylamination of various nitroquinolines have shown that arylamino derivatives can be formed, although this often occurs on the carbon framework of the quinoline ring rather than directly on the amino group. researchgate.net

Table 1: Examples of Acylation Reactions on a Related Aminonitroquinoline Derivative researchgate.net

| Starting Material | Reagent | Product | Yield (%) |

| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Acetic Anhydride | N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide | 75 |

| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Benzoyl Chloride | N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamide | 70 |

The conversion of a primary aromatic amine to a diazonium salt via diazotization is a fundamental transformation in organic synthesis, opening pathways to a wide array of functional groups through subsequent reactions. d-nb.infomasterorganicchemistry.com This process typically involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com The resulting diazonium salt is a highly versatile intermediate.

Sandmeyer Reaction: This reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Balz-Schiemann Reaction: This reaction is used to introduce a fluorine atom onto the aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared by treating the diazonium salt with fluoroboric acid (HBF₄). wikipedia.orgrsc.org

While these are standard reactions for aromatic amines, specific documented examples of the diazotization of this compound followed by Sandmeyer or Balz-Schiemann reactions are scarce in the surveyed literature. However, studies on related diaminoquinolines demonstrate the feasibility of such transformations on the quinoline ring system. For instance, 6,7-diaminoquinoline derivatives have been shown to undergo ring closure through diazotization to form triazolo[4,5-g]quinolines. clockss.org This suggests that the amino group of this compound could similarly be converted to a diazonium salt for further functionalization, although the presence of the adjacent nitro group might influence the reaction's outcome.

The condensation of primary amines with aldehydes or ketones is a classic method for the formation of imines, commonly known as Schiff bases. These reactions are typically reversible and are often catalyzed by an acid or base.

While there is a lack of specific studies on Schiff base formation directly from this compound, research on related quinoline derivatives illustrates this type of transformation. For example, N-amino-4,7-dimethyl-6-nitroquinoline-2-one has been reacted with salicylaldehyde (B1680747) to synthesize the corresponding Schiff base. researchgate.net In this reaction, the amino group of the quinoline derivative condenses with the carbonyl group of the aldehyde. researchgate.net Another study details the synthesis of Schiff bases from quinolin-7-amine by refluxing it with various aromatic aldehydes in aqueous ethanol. cdnsciencepub.com

The formation of 2-arylimino derivatives of 1,2-dihydro-1-methyl-5(6,7,8)-nitroquinolines has also been reported through an oxidative SNH aryl imination of the corresponding N-methyl nitro quinolinium salts. researchgate.net These examples suggest that the amino group of this compound is expected to be sufficiently nucleophilic to participate in condensation reactions with various carbonyl compounds to form the corresponding imine derivatives.

Table 2: Example of Schiff Base Formation from a Related Aminonitroquinoline Derivative researchgate.net

| Amine Component | Carbonyl Component | Reaction Conditions | Product |

| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Salicylaldehyde | Reflux | Corresponding Schiff base |

The amino group of this compound can also be converted into amide, urea (B33335), or thiourea (B124793) functionalities. Amidation can be achieved through reaction with acyl chlorides or anhydrides, as mentioned in section 3.1.1.

The formation of urea and thiourea derivatives typically involves the reaction of the amine with an isocyanate or isothiocyanate, respectively. These reactions are generally high-yielding and proceed under mild conditions. While direct synthesis from this compound is not detailed in the available literature, the synthesis of urea and thiourea derivatives from the related compound N-amino-4,7-dimethyl-6-nitroquinoline-2-one has been demonstrated. researchgate.net This compound was reacted with phenyl isocyanate and phenyl isothiocyanate to afford the corresponding phenyl-urea and phenyl-thiourea derivatives. researchgate.net

Table 3: Synthesis of Urea and Thiourea Derivatives from a Related Aminonitroquinoline researchgate.net

| Starting Material | Reagent | Product |

| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Phenyl isocyanate | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea |

| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Phenyl isothiocyanate | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea |

Reactivity of the Nitro Group

The nitro group at the 6-position is a strong electron-withdrawing group and a key site for reductive transformations. Its reduction can lead to various functionalities, most notably the hydroxylamino and amino groups, which are valuable for the synthesis of other heterocyclic systems.

The reduction of the nitro group in aminonitroquinolines is a common and synthetically useful transformation. The reduction can be controlled to yield either the hydroxylamino intermediate or the fully reduced diamino product, depending on the reducing agent and reaction conditions.

The reduction of 6-nitroquinoline (B147349) to 6-hydroxylaminoquinoline has been achieved using hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel. nih.gov This hydroxylamino intermediate can be further reduced to the corresponding amino derivative under similar conditions. nih.gov Enzymatic reduction of 6-nitroquinoline has also been shown to proceed through a 6-hydroxylaminoquinoline intermediate to form 6-aminoquinoline. nih.gov

The complete reduction of the nitro group in aminonitroquinolines leads to the formation of diaminoquinolines. These are important precursors for the synthesis of fused heterocyclic systems like imidazo- and pyrazino-quinolines. For example, the reduction of 8-amino-7-nitroquinoline to 7,8-diaminoquinoline has been successfully carried out using reagents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or hydrazine hydrate with a Raney nickel catalyst. beilstein-journals.org Similarly, the reduction of 6-nitroquinoline derivatives to the corresponding 6-aminoquinolines has been effectively achieved with SnCl₂·2H₂O in the presence of HCl. This method is noted for its tolerance of other functional groups, such as halogens.

Table 4: Reagents for the Reduction of Nitroquinolines

| Starting Material | Reducing Agent | Product | Reference |

| 8-amino-7-nitroquinoline | SnCl₂·2H₂O | 7,8-diaminoquinoline | beilstein-journals.org |

| 8-amino-7-nitroquinoline | Hydrazine hydrate / Raney Ni | 7,8-diaminoquinoline | beilstein-journals.org |

| 6-nitroquinoline | Hydrazine hydrate / Raney Ni | 6-hydroxylaminoquinoline | nih.gov |

| 6-hydroxylaminoquinoline | Xanthine/xanthine oxidase (hypoxic) | 6-aminoquinoline | nih.gov |

| 6-nitroquinoline derivatives | SnCl₂·2H₂O / HCl | 6-aminoquinoline derivatives | - |

| 7-nitroquinoline (B188568) | Raney nickel catalyst / H₂ | 7-amino-1,2,3,4-tetrahydroquinoline | cdnsciencepub.com |

Nucleophilic Substitution Reactions (SNAr) Activated by the Nitro Group

The presence of a nitro group significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr) reactions. This activation is particularly pronounced at positions ortho and para to the electron-withdrawing nitro group. In this compound, the nitro group at the C-6 position activates the C-5 and C-7 positions for nucleophilic attack. However, the existing amino group at C-7 already occupies one of these activated positions.

Studies on related nitroquinolines demonstrate the facility of SNAr reactions. For instance, the amination of various nitroquinolines, including 7-nitroquinoline, has been achieved through vicarious nucleophilic substitution (VNS), a type of SNAr reaction. cdnsciencepub.com In a more classical SNAr approach, halogenated nitroquinolines are often used as precursors. For example, the synthesis of 6-methylamino-7-methyl-5-nitroquinoline (B14566) involves the reaction of 6-chloro-7-methyl-5-nitroquinoline (B14565) with methylamine. This highlights the general reactivity of the nitro-activated quinoline system towards nucleophiles.

While direct SNAr reactions on this compound itself are not extensively detailed in the provided search results, the principles of SNAr suggest that a sufficiently strong nucleophile could potentially displace the amino group at C-7, although this would likely require harsh reaction conditions. The activation provided by the nitro group is a key feature of the molecule's reactivity profile.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) with Amines and Other Nucleophiles

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. nih.gov This reaction allows for the introduction of a substituent, typically bearing a leaving group on the nucleophilic carbon, onto the aromatic ring, usually at a position ortho or para to the activating nitro group. nih.gov

In the context of this compound, the nitro group at C-6 directs VNS reactions to the C-5 and C-7 positions. Since C-7 is already substituted with an amino group, the primary site for VNS is the C-5 position. Research on the amination of 7-nitroquinoline using 4-amino-1,2,4-triazole (B31798) in a basic medium (potassium tert-butoxide in dimethyl sulfoxide) demonstrated the regioselective introduction of an amino group at the C-8 position, yielding 8-amino-7-nitroquinoline with a high yield of 84%. cdnsciencepub.com This study on a closely related isomer provides strong evidence for the feasibility and regioselectivity of VNS reactions on the this compound scaffold.

Similarly, the amination of various nitroquinolines, including 7-nitroquinoline, with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a base also proceeds via a VNS mechanism, affording aminoquinolines in high yields. researchgate.net These reactions underscore the utility of VNS as a method to further functionalize the this compound core, particularly at the C-5 position, by introducing various nucleophiles. The general mechanism involves the formation of a σ-adduct followed by base-induced elimination to restore aromaticity. nih.gov

Table 1: Examples of Vicarious Nucleophilic Amination of Nitroquinolines

| Nitroquinoline Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Nitroquinoline | 4-Amino-1,2,4-triazole | 8-Amino-7-nitroquinoline | 84 | cdnsciencepub.com |

| 6-Nitroquinoline | 4-Amino-1,2,4-triazole | 5-Amino-6-nitroquinoline (B123580) | 98 | cdnsciencepub.com |

| 5-Nitroquinoline (B147367) | 4-Amino-1,2,4-triazole | 6-Amino-5-nitroquinoline | - | cdnsciencepub.com |

| 8-Nitroquinoline (B147351) | 4-Amino-1,2,4-triazole | 7-Amino-8-nitroquinoline | - | cdnsciencepub.com |

Reactivity of the Quinoline Heterocycle

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) on the quinoline ring system is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, in strongly acidic media, which are often required for SEAr reactions like nitration and sulfonation, the quinoline nitrogen is protonated, further deactivating the ring. wikipedia.org

In this compound, the situation is more complex. The existing amino group is a strong activating group and is ortho, para-directing, while the nitro group is a strong deactivating group and is meta-directing. The amino group at C-7 would direct incoming electrophiles to the C-8 and C-5 positions. Conversely, the nitro group at C-6 would direct electrophiles to the C-5 and C-8 positions (relative to the nitro group, these are meta positions). Therefore, both groups reinforce the directing effect towards the C-5 and C-8 positions.

However, the strong deactivating effect of the nitro group and the protonation of the amino group under typical electrophilic substitution conditions would likely make the reaction difficult. It is also important to consider that the free amino group is highly susceptible to oxidation under the harsh conditions of many electrophilic aromatic substitution reactions. To circumvent this, the amino group can be protected, for example, by acylation to form an acetamido group. This protected group is still activating and ortho, para-directing but is less prone to protonation and oxidation. libretexts.org

Oxidative Alkylamination and Arylamination Reactions

Oxidative nucleophilic substitution of hydrogen (ONSH) provides a direct method for the amination of C-H bonds in electron-deficient arenes. This reaction has been applied to nitroquinolines and their N-oxides. For instance, the oxidative SNH alkylamination of 5-, 6-, 7-, and 8-nitroquinoline N-oxides with various primary or secondary amines in the presence of potassium ferricyanide in an aqueous dioxane medium has been reported to afford the corresponding 2-alkylaminoquinoline N-oxide derivatives in moderate to excellent yields. researchgate.net

While this specific study focuses on the N-oxides and substitution at the C-2 position, it demonstrates the principle of oxidative amination on the nitroquinoline scaffold. SNH arylamination of nitroquinolines in anhydrous DMSO has also been shown to yield arylamino derivatives. researchgate.net In the case of this compound, the electron-rich nature of the amino group could potentially compete with the external amine nucleophile, and the reaction conditions would need to be carefully optimized. The nitro group activates the ring towards this type of transformation.

Cyclization and Annulation Reactions Involving the Quinoline Moiety

The bifunctional nature of this compound, possessing both an amino and a nitro group on adjacent carbons, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. The ortho-diamine-like arrangement, which can be generated by the reduction of the nitro group, is a key synthon for building various heterocyclic rings.

For example, the reaction of 6-nitroquinoline with potassium cyanide and various nitroalkanes leads to the formation of complex fused systems such as pyrazolo[4,3-f]quinolines and pyrido[3,2-f]quinazolines. rsc.org These reactions involve the substitution of a hydrogen atom at the C-5 position, followed by cyclization involving the nitro group.

Furthermore, the reduction of the nitro group in this compound to an amino group would yield 6,7-diaminoquinoline. This intermediate can then undergo condensation reactions with various dicarbonyl compounds or their equivalents to form a range of fused heterocycles. For instance, reaction with α-dicarbonyl compounds would lead to the formation of pyrazino[2,3-g]quinolines.

Studies on related compounds have shown that N-amino-6-nitroquinoline-2-ones can be synthesized and subsequently used in cyclization reactions to form oxazole (B20620) and thiazole (B1198619) rings fused to the quinoline system. researchgate.net While this involves a quinolin-2-one core, it illustrates the general principle of using the reactive functionalities on the quinoline ring to build more complex polycyclic structures.

Derivatization and Analog Development of the 7 Amino 6 Nitroquinoline Scaffold

Synthesis of Substituted 7-Amino-6-nitroquinoline Derivatives

The synthesis of the this compound scaffold typically begins with the nitration of a suitable quinoline (B57606) precursor, followed by the introduction of the amino group. The reverse process, starting with an aminoquinoline and introducing the nitro group, is also a viable route, with the specific synthetic strategy often dictated by the desired substitution pattern and the directing effects of the existing substituents.

A common precursor is 7-nitroquinoline (B188568), which can be synthesized from 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) through oxidation with reagents like dichlorodicyanobenzoquinone. The subsequent introduction of the amino group at the 7-position can be achieved through various amination techniques, including nucleophilic aromatic substitution of a suitable leaving group or reduction of a nitro group at the 7-position of a dinitroquinoline precursor.

Introduction of Additional Functional Groups (e.g., Halogens, Alkyl, Aryl, Hydroxyl)

The introduction of diverse functional groups onto the this compound scaffold is essential for fine-tuning its properties.

Halogenation: The introduction of halogen atoms can significantly alter the electronic properties and metabolic stability of the molecule. While direct halogenation of this compound is not extensively documented, analogous syntheses provide valuable insights. For instance, the synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides involves the Beirut reaction of amino-substituted benzofuroxans. This suggests that a similar strategy, starting from a halogenated 2-nitroaniline (B44862) precursor, could be employed to construct a 7-amino-6-halogeno-quinoline system. The regioselectivity of such reactions is often high, favoring the formation of the desired isomer. nih.gov

Alkylation and Arylation: The introduction of alkyl and aryl groups can impact the lipophilicity and steric profile of the molecule. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For example, the synthesis of 2-alkyl/aryl/dialkylamino-6-methoxyquinolines demonstrates the utility of these methods in functionalizing the quinoline core. These reactions often proceed with high selectivity and can be adapted for the this compound scaffold, likely targeting the positions most activated by the existing substituents.

Hydroxylation: The introduction of hydroxyl groups can enhance solubility and provide a handle for further functionalization. Direct hydroxylation of the quinoline ring can be challenging. However, enzymatic conversions offer a potential route. For example, the enzymatic conversion of 6-nitroquinoline (B147349) can lead to hydroxylated products. nih.gov Additionally, synthetic methods involving the use of protecting groups and subsequent deprotection can be employed to introduce hydroxyl groups at specific positions.

A summary of potential synthetic strategies for introducing various functional groups is presented in the table below.

| Functional Group | Potential Synthetic Strategy | Key Considerations |

| Halogen | Beirut reaction of halogenated 2-nitroaniline precursors. | Regioselectivity, availability of starting materials. |

| Alkyl/Aryl | Palladium-catalyzed cross-coupling reactions. | Catalyst selection, reaction conditions, directing effects of substituents. |

| Hydroxyl | Enzymatic hydroxylation or multi-step synthesis with protecting groups. | Enzyme specificity, regioselectivity, compatibility with other functional groups. |

Exploration of Structural Variations and Isomeric Forms

The synthesis of structural isomers of this compound is crucial for understanding the impact of substituent positioning on the molecule's properties. The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). Achieving a 6-nitro substitution pattern often requires starting with a pre-functionalized aniline (B41778) in a Skraup or related quinoline synthesis.

For instance, the synthesis of various substituted 6-aminoquinolines has been achieved through the Skraup–Doebner–Von Miller reaction, followed by reduction of the nitro group. researchgate.net By carefully selecting the aniline precursor, it is possible to control the position of the amino and nitro groups on the resulting quinoline ring. The synthesis of 2,4-disubstituted 7-aminoquinolines has also been reported through a catalyst-free reaction of m-phenylenediamine (B132917) with unsymmetric 1,3-diketones containing a trifluoromethyl group. nih.gov This highlights the possibility of constructing the quinoline ring with the desired substitution pattern from acyclic precursors.

The table below outlines the common isomers of amino-nitroquinolines and general synthetic approaches.

| Isomer | General Synthetic Approach |

| 5-Amino-6-nitroquinoline (B123580) | Nitration of 5-aminoquinoline (B19350) or amination of 5,6-dinitroquinoline. |

| 8-Amino-7-nitroquinoline | Nitration of 8-aminoquinoline (B160924) or amination of 7,8-dinitroquinoline. |

| 6-Amino-5-nitroquinoline | Nitration of 6-aminoquinoline (B144246) or amination of 5,6-dinitroquinoline. |

Design and Synthesis of Polycyclic Systems Incorporating the this compound Motif

The incorporation of the this compound scaffold into larger, polycyclic systems can lead to compounds with novel topologies and potentially enhanced biological activities. While specific examples starting from this compound are scarce, general strategies for the synthesis of polycyclic hetero-fused systems can be adapted.

One approach involves the construction of additional rings onto the existing quinoline core. For example, the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles has been achieved through methods such as intramolecular C–H arylation and thermal or photochemical cyclization of azido-pyrimidines. nih.gov These strategies could potentially be applied to a suitably functionalized this compound derivative to build additional heterocyclic rings.

Another strategy involves using the this compound as a building block in multi-component reactions to construct complex polycyclic structures. The amino and nitro groups can be chemically transformed to participate in various cyclization reactions. For example, the amino group can be converted into a diazonium salt for subsequent cyclization reactions, or the nitro group can be reduced to an amino group to facilitate condensation reactions.

Structure-Reactivity Relationship (SRR) Studies in this compound Derivatives

Understanding the structure-reactivity relationships of this compound derivatives is fundamental for predicting their chemical behavior and designing more effective synthetic routes and analogs.

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity of the this compound scaffold is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group. The amino group at the 7-position is an activating group, directing electrophilic substitution primarily to the ortho and para positions (C-8 and C-5, respectively). Conversely, the nitro group at the 6-position is a strong deactivating group, directing incoming electrophiles to the meta position (C-5 and C-7).

The combined effect of these two groups makes the C-5 and C-8 positions the most likely sites for electrophilic attack. The precise outcome of a reaction will depend on the nature of the electrophile and the reaction conditions. For nucleophilic aromatic substitution, the nitro group activates the ring, making positions ortho and para to it (C-5 and C-7) susceptible to nucleophilic attack, especially if a good leaving group is present at one of these positions.

Modulation of Electronic and Steric Properties through Derivatization

The introduction of additional substituents allows for the fine-tuning of the electronic and steric properties of the this compound scaffold.

Electronic Effects: The electronic nature of the quinoline ring is significantly influenced by the substituents. The amino group donates electron density to the ring through resonance, while the nitro group withdraws electron density. The introduction of other electron-donating groups (e.g., alkyl, hydroxyl) will further increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially altering its photophysical properties. Conversely, the introduction of other electron-withdrawing groups (e.g., halogens, cyano) will decrease the electron density, making the ring more prone to nucleophilic attack.

The interplay of these electronic effects can be observed in the reactivity of related compounds. For instance, in 6-aminoquinoline derivatives, the amino group's electron-donating nature facilitates certain reactions. researchgate.net

Steric Effects: The size and position of substituents can exert significant steric hindrance, influencing the regioselectivity of reactions. A bulky substituent at a position adjacent to a reactive site can block the approach of a reagent, favoring reaction at a less hindered site. For example, in the synthesis of 7-methyl-8-nitroquinoline (B1293703), the methyl group directs nitration to the 8-position. brieflands.com The steric bulk of derivatizing agents and the substituents already present on the this compound scaffold must be carefully considered when planning synthetic transformations to achieve the desired regiochemical outcome.

The following table summarizes the expected electronic and steric effects of common substituents on the this compound ring.

| Substituent | Electronic Effect | Steric Effect |

| Halogens (F, Cl, Br, I) | Inductively withdrawing, weakly resonance donating | Moderate |

| Alkyl groups (-CH3, -C2H5) | Inductively donating | Varies with size |

| Aryl groups (-C6H5) | Resonance effects (can be donating or withdrawing), inductively withdrawing | Significant |

| Hydroxyl group (-OH) | Strongly resonance donating, inductively withdrawing | Small |

Spectroscopic and Structural Elucidation Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 7-Amino-6-nitroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its proton and carbon framework.

One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and nitrogens within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts are significantly influenced by the electronic effects of the amino (-NH₂) and nitro (-NO₂) substituents. The electron-donating amino group tends to shield adjacent protons (shift to a lower ppm value), while the strongly electron-withdrawing nitro group deshields them (shift to a higher ppm value). chemistrysteps.comoregonstate.edu Protons on the pyridine (B92270) ring (H2, H3, H4) will exhibit characteristic shifts and coupling patterns typical of the quinoline (B57606) core, while the protons on the substituted benzene (B151609) ring (H5, H8) will be singlets due to the lack of adjacent proton neighbors. The amino group protons typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbons directly attached to the nitrogen and oxygen atoms of the substituents (C6 and C7) are significantly affected. The nitro group causes a substantial downfield shift for C6, while the amino group results in an upfield shift for C7 compared to an unsubstituted quinoline. researchgate.net Quaternary carbons (those without attached protons) can also be identified, although they often show weaker signals.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 | ¹H | ~8.8 | dd | Influenced by ring nitrogen. |

| H3 | ¹H | ~7.5 | dd | |

| H4 | ¹H | ~8.1 | dd | Influenced by ring nitrogen. |

| H5 | ¹H | ~7.3 | s | Shielded by adjacent amino group. |

| H8 | ¹H | ~8.2 | s | Deshielded by proximity to nitro group and peri-interaction with N1. |

| NH₂ | ¹H | Variable | br s | Broad signal, position is solvent and concentration dependent. |

| C2 | ¹³C | ~150 | CH | |

| C3 | ¹³C | ~122 | CH | |

| C4 | ¹³C | ~136 | CH | |

| C4a | ¹³C | ~148 | C | Quaternary carbon. |

| C5 | ¹³C | ~118 | CH | |

| C6 | ¹³C | ~145 | C | Quaternary carbon, deshielded by nitro group. |

| C7 | ¹³C | ~140 | C | Quaternary carbon, influenced by amino group. |

| C8 | ¹³C | ~125 | CH | |

| C8a | ¹³C | ~128 | C | Quaternary carbon. |

Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary based on solvent and other conditions.

¹⁵N NMR: Direct detection ¹⁵N NMR is often challenging due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, leading to low sensitivity. huji.ac.ilresearchgate.net However, it can provide valuable information. Two distinct signals would be expected for this compound: one in the typical range for aromatic amino groups and another at a much lower field (higher ppm) characteristic of a nitro group. huji.ac.il Due to sensitivity issues, ¹⁵N chemical shifts are more commonly determined indirectly through heteronuclear 2D NMR experiments like HMBC. huji.ac.ilresearchgate.net

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H2-H3 and H3-H4, confirming the connectivity within the pyridine ring. The absence of cross-peaks for H5 and H8 would confirm their isolation from other protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, providing definitive C-H bond correlations. sdsu.eduprinceton.edu Each signal in the HSQC spectrum corresponds to a specific CH group, linking the assigned proton signals (H2, H3, H4, H5, H8) to their respective carbon signals (C2, C3, C4, C5, C8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. princeton.eduuvic.ca This is essential for identifying the placement of substituents and assigning quaternary carbons. Key expected correlations would include:

H5 correlating to C4, C6, C7, and C8a, which is critical for confirming the positions of the amino and nitro groups.

H8 correlating to C6, C7, and C4a.

H2 correlating to C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu A NOESY spectrum could show a spatial correlation between the amino protons (-NH₂) and the H5 proton, providing further confirmation of the substituent arrangement.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. nih.gov This accuracy allows for the unambiguous determination of the elemental composition. For this compound, with a molecular formula of C₉H₇N₃O₂, the calculated exact mass is 189.0538. An HRMS measurement confirming this value would definitively validate the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. rsc.orgresearchgate.net

GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry for their detection and identification. youtube.com Because this compound has a polar amino group, it may exhibit poor volatility, making direct GC analysis challenging. nih.govwiley.com Derivatization of the amino group to a less polar functional group would likely be required to improve its thermal stability and volatility for successful GC analysis. nih.gov Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the masses of the molecular ion and its various fragments, serves as a unique fingerprint that can be used to confirm the identity of the compound and assess its purity. wiley.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry is an exceptionally powerful technique for analyzing compounds that are not readily volatile or are thermally unstable, such as this compound. lcms.czresearchgate.net The compound can be analyzed directly without the need for derivatization. LC-MS is particularly useful for analyzing complex samples, such as crude reaction mixtures or biological extracts. nih.govtsu.edu The liquid chromatograph first separates the target compound from impurities and byproducts. The eluent then flows into the mass spectrometer, which provides the molecular weight of the separated components. Tandem MS (LC-MS/MS) can be used to generate specific fragmentation patterns for definitive identification, even in complex matrices. lcms.cznih.gov

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound is expected to be dominated by a network of specific intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of both a hydrogen-bond donor (the amino group, -NH₂) and strong hydrogen-bond acceptors (the oxygen atoms of the nitro group, -NO₂) creates the ideal conditions for strong intermolecular hydrogen bonds. It is highly probable that N-H···O hydrogen bonds link adjacent molecules, forming chains or sheets. nih.govnih.gov This type of interaction is a powerful force in crystal engineering, often dictating the primary supramolecular structure. nih.gov The quinaldinic nitrogen may also participate in weaker hydrogen bonding interactions. nih.gov

Together, these hydrogen bonding and π-π stacking interactions create a stable, three-dimensional crystalline architecture.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides critical insights into the electronic transitions within a molecule. For this compound, the combination of an electron-donating group (EDG), the 7-amino group, and a strong electron-withdrawing group (EWG), the 6-nitro group, on the conjugated quinoline core creates a potent "push-pull" system. This configuration results in significant intramolecular charge-transfer (ICT) character. nih.govresearchgate.netum.edu.mynih.gov Upon absorption of light, electron density is shifted from the amino group across the aromatic system to the nitro group, a transition that dominates its photophysical properties. nih.govrsc.org

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound are dictated by its ICT nature.

Absorption: The compound is expected to exhibit strong absorption in the near-UV to visible region of the spectrum, corresponding to the π-π* transition with significant ICT character. nih.govresearchgate.net Analogous 7-aminoquinoline (B1265446) derivatives show absorption maxima (λmax) in the range of 365–400 nm. nih.gov The presence of the nitro group is expected to shift this absorption to longer wavelengths (a bathochromic shift) compared to 7-aminoquinoline alone.

Emission: Following excitation, the molecule relaxes to the ground state by emitting light (fluorescence). Due to the significant change in dipole moment between the ground and excited states, a large separation between the absorption and emission maxima (a large Stokes shift) is anticipated. um.edu.mynih.gov While 6-nitroquinoline (B147349) itself is non-fluorescent, its reduction product, 6-aminoquinoline (B144246), is a known fluorophore with an emission maximum around 530 nm. nih.gov The combined effect of the amino and nitro groups in this compound is expected to produce fluorescence in the blue-green to yellow region of the spectrum.

The ICT character of this compound makes its spectroscopic properties highly sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.govoup.comumbc.edu

Positive Solvatochromism: The excited state, having a much larger dipole moment than the ground state, is stabilized more effectively by polar solvents. As the polarity of the solvent increases, the energy gap between the excited and ground states decreases. This results in a bathochromic (red) shift in both the absorption and emission spectra. nih.govacs.org For example, similar amino-substituted quinolines show emission wavelengths shifting from ~410 nm in nonpolar n-hexane to ~540 nm in polar methanol (B129727). nih.gov This pronounced positive solvatochromism is a hallmark of molecules with strong ICT characteristics. researchgate.netum.edu.my

The table below illustrates the expected solvatochromic shifts for this compound based on data from analogous compounds.

| Solvent | Dielectric Constant (ε) | Expected Absorption λmax (nm) | Expected Emission λem (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | ~370-385 | ~430-460 |

| Toluene | 2.38 | ~380-395 | ~450-480 |

| Chloroform | 4.81 | ~390-405 | ~480-510 |

| Acetone | 20.7 | ~400-415 | ~510-540 |

| Acetonitrile (B52724) | 37.5 | ~405-420 | ~520-550 |

| Methanol | 32.7 | ~410-425 | ~530-560 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. libretexts.orgnih.govresearchgate.net The spectra of this compound would display distinct peaks corresponding to the vibrations of its amino, nitro, and quinoline ring moieties.

Key expected vibrational modes include:

N-H Vibrations: The amino group will show symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region of the IR spectrum. instanano.com

NO₂ Vibrations: The nitro group has two prominent stretching vibrations: an intense asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.comlibretexts.org These strong absorptions are highly characteristic. spectroscopyonline.com Deformation modes like scissoring and wagging are expected at lower wavenumbers (e.g., 843 and 769 cm⁻¹). scialert.net

Aromatic Ring Vibrations: The quinoline core will exhibit several characteristic bands. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹ (around 3050-3100 cm⁻¹). instanano.comscialert.net C=C and C=N stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1625-1430 cm⁻¹ region. scialert.net In-plane and out-of-plane C-H bending deformations appear at lower frequencies, in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions, respectively. scialert.net

The table below summarizes the principal expected vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| N-H Scissoring (Bending) | 1590 - 1650 | Medium-Strong | |

| Nitro (-NO₂) | N=O Asymmetric Stretch | 1550 - 1475 | Strong |

| N=O Symmetric Stretch | 1360 - 1290 | Strong | |

| C-N Stretch | 835 - 890 | Medium | |

| Quinoline Ring | Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| C=C / C=N Ring Stretch | 1430 - 1625 | Medium-Strong (multiple bands) | |

| C-H Out-of-Plane Bend | 670 - 900 | Strong |

In-Depth Computational Analysis of this compound Not Available in Current Scientific Literature

Following an extensive search of scientific databases and computational chemistry literature, it has been determined that detailed theoretical studies specifically focused on the compound this compound are not publicly available. As a result, the specific data required to generate a thorough and scientifically accurate article according to the provided outline—including detailed research findings and data tables on its computational and theoretical chemistry—could not be located.

The user's request specified a comprehensive analysis covering Density Functional Theory (DFT) calculations for geometry, electronic structure, and reactivity, as well as Time-Dependent DFT (TD-DFT) for electronic spectra prediction. This includes subsections on:

Geometry Optimization and Conformational Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Molecular Electrostatic Potential (MEP) Mapping

Vibrational Frequency Calculations

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

UV-Vis Spectra Prediction

While general principles and methodologies for these computational techniques are well-documented for related quinoline derivatives, amino compounds, and nitroaromatic compounds, specific calculated values, data tables, and molecular maps for this compound have not been published in the accessible scientific domain.

Generating an article with the requested level of detail and scientific accuracy is contingent on the availability of peer-reviewed research that has performed these precise calculations on the target molecule. Without such foundational data, creating the specified content would require speculative analysis or the fabrication of data, which falls outside the scope of a factual and authoritative scientific report.

Therefore, it is not possible to fulfill the request to generate an article on the computational and theoretical chemistry of this compound that adheres to the strict and detailed outline provided.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations of Chemical Systems Involving 7-Amino-6-nitroquinoline

No specific molecular dynamics simulation studies involving this compound have been found in the reviewed literature.

MD simulations are a powerful computational method used to study the physical movements of atoms and molecules. In principle, MD simulations could be employed to investigate the behavior of this compound in various chemical environments. For instance, simulations could model the solvation of this compound in different solvents, providing insights into its solubility and the intermolecular interactions, such as hydrogen bonding, that govern its behavior in solution. Furthermore, MD simulations could be used to explore the interactions of this compound with biological macromolecules, such as proteins or nucleic acids, to predict potential binding modes and affinities.

A hypothetical MD simulation study of this compound could involve the parameters outlined in the table below.

| Simulation Parameter | Hypothetical Value/Condition |

| Force Field | General Amber Force Field (GAFF) |

| Solvent Model | TIP3P water model |

| System Size | One molecule of this compound in a cubic box of water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

Reaction Mechanism Elucidation via Computational Pathways

There are no available computational studies that elucidate the reaction mechanisms of this compound.

Computational chemistry methods, particularly density functional theory (DFT), are frequently used to investigate reaction mechanisms. These studies can determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction, providing a detailed understanding of the reaction pathway. For this compound, computational studies could, for example, explore the mechanisms of its synthesis, degradation, or its participation in various chemical transformations. Such studies would be invaluable for optimizing reaction conditions and for predicting the formation of potential byproducts.

A theoretical investigation into a reaction involving this compound would typically involve the computational details listed in the following table.

| Computational Method | Basis Set | Level of Theory |

| Geometry Optimization | 6-31G(d) | B3LYP |

| Frequency Calculation | 6-31G(d) | B3LYP |

| Single-Point Energy | 6-311+G(2d,p) | M06-2X |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

No QSPR models specifically developed for this compound or its derivatives were identified in the literature.

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. These models are built by correlating a set of calculated molecular descriptors with experimentally determined properties for a series of compounds. Once a statistically robust QSPR model is developed, it can be used to predict the properties of new, untested compounds. For this compound, a QSPR study could potentially be developed to predict properties such as its melting point, boiling point, or its activity in a particular biological assay.

The development of a QSPR model for a class of compounds including this compound would necessitate a dataset of molecules and their measured properties, as well as a selection of molecular descriptors. An example of the types of descriptors that might be used is provided in the table below.

| Descriptor Class | Examples |

| Topological Descriptors | Wiener index, Balaban J index |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies |

| Geometrical Descriptors | Molecular surface area, molecular volume |

| Physicochemical Descriptors | LogP, Molar refractivity |

Applications of 7 Amino 6 Nitroquinoline in Chemical Sciences Non Biological Focus

Role as a Key Synthetic Intermediate for Complex Organic Molecules

7-Amino-6-nitroquinoline serves as a pivotal precursor in the synthesis of a wide array of intricate organic structures. The presence of two reactive functional groups, the amino and nitro moieties, allows for sequential or selective transformations, enabling the construction of diverse molecular architectures.

The quinoline (B57606) core of this compound is a foundational element for the synthesis of advanced heterocyclic systems. The amino group can be readily diazotized and subsequently converted into a variety of other functional groups, or it can participate in cyclization reactions. The nitro group, on the other hand, can be reduced to an amino group, providing another site for annulation reactions.

The strategic manipulation of these functional groups allows for the construction of fused nitrogen heterocycles. For instance, the diamino derivative, obtained via the reduction of the nitro group, can undergo condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the quinoline scaffold. Such fused systems are of significant interest due to their prevalence in biologically active molecules and functional materials. While specific examples detailing the use of this compound in the synthesis of polycyclic aromatic compounds are not extensively documented, the general strategies for synthesizing such systems often involve the use of amino-functionalized aromatic precursors. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Potentially Accessible from this compound Derivatives

| Precursor Derivative | Reagent | Resulting Fused System |

| 6,7-Diaminoquinoline | 1,2-Diketone | Pyrazino[2,3-g]quinoline |

| 6,7-Diaminoquinoline | Phosgene or equivalent | Imidazo[4,5-g]quinolin-2-one |

| 7-Amino-6-hydroxyquinoline | α-Haloketone | Oxazolo[4,5-g]quinoline |

This table presents hypothetical synthetic pathways based on established organic chemistry principles.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to molecular diversity. rsc.orgosi.lv The amino group of this compound can act as a key component in various MCRs. For instance, it can serve as the amine component in the Ugi or Passerini reactions, allowing for the introduction of diverse substituents and the rapid construction of complex molecular frameworks. mdpi.com

The strategic use of this compound in MCRs would lead to the synthesis of libraries of novel compounds with potential applications in various fields of chemical sciences. The resulting products would incorporate the quinoline scaffold, which is a privileged structure in medicinal chemistry and materials science. While direct examples of this compound in MCRs are not prevalent in the literature, the reactivity of the amino group is well-established for such transformations. frontiersin.org

Development of Fluorescent Probes and Chemical Sensors for Non-Biological Analytes

Quinoline and its derivatives are well-known for their fluorescent properties, making them attractive platforms for the development of fluorescent probes and chemical sensors. nih.govsemanticscholar.orgresearchgate.net The photophysical properties of the quinoline core can be modulated by the introduction of electron-donating and electron-withdrawing groups. In this compound, the amino group acts as a fluorophore, while the nitro group can act as a quencher of fluorescence. This "push-pull" electronic arrangement can be exploited for the design of "turn-on" fluorescent sensors.

The conversion of a nitro group to an amino group is a key transformation that can lead to a significant change in the fluorescence properties of a molecule. The non-fluorescent or weakly fluorescent nitro-substituted quinoline can be converted into a highly fluorescent amino-substituted quinoline upon reduction of the nitro group. nih.gov This principle is the basis for the design of fluorescent probes for reductive environments or for analytes that can induce the reduction of the nitro group.

The mechanism of fluorophore generation involves the alteration of the electronic properties of the quinoline ring system. The strongly electron-withdrawing nitro group often quenches fluorescence through intramolecular charge transfer (ICT) or other non-radiative decay pathways. Upon reduction to an electron-donating amino group, these quenching pathways are suppressed, and radiative decay (fluorescence) becomes a more favorable process. This results in a "turn-on" fluorescence response. While this mechanism has been explored in biological contexts, the underlying chemical principles are directly applicable to the design of sensors for non-biological analytes. nih.gov

Utilization in Material Science and Supramolecular Chemistry

The rigid, planar structure of the quinoline ring system, combined with the coordinating ability of the amino group and the potential for hydrogen bonding, makes this compound an interesting candidate for applications in material science and supramolecular chemistry.

The amino group and the nitrogen atom of the quinoline ring in this compound can act as coordination sites for metal ions. jchemlett.commdpi.com This allows for the formation of metal complexes with diverse geometries and properties. Such complexes can find applications in catalysis, magnetism, and as building blocks for more complex supramolecular assemblies.

Furthermore, this compound can be envisioned as a ligand for the construction of metal-organic frameworks (MOFs). uab.catnih.gov MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The bifunctional nature of this compound could lead to the formation of MOFs with interesting topologies and functionalities. The amino group could be further functionalized to introduce additional binding sites or to tune the properties of the resulting framework. While the direct use of this compound in MOF synthesis is yet to be extensively reported, the use of amino-functionalized ligands is a common strategy in the design of functional MOFs. nih.gov

Table 2: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Site(s) | Metal Ion | Potential Geometry |

| N1 (quinoline), N7 (amino) | Transition Metals (e.g., Cu(II), Zn(II)) | Chelate complex, potentially leading to polymeric structures |

| N7 (amino) | Lewis Acidic Metals (e.g., Al(III)) | Monodentate coordination |

This table illustrates hypothetical coordination behaviors based on the structure of the molecule.

As a Monomer or Component in Polymer Synthesis

While direct, extensive research detailing the use of this compound as a primary monomer in large-scale polymer production is not widely documented in publicly available literature, its chemical structure suggests its potential as a valuable component in polymer synthesis. The presence of a reactive primary amino group allows it to participate in various polymerization reactions, such as polycondensation.

In principle, the amino group of this compound can react with monomers containing two or more reactive functional groups, such as carboxylic acid chlorides or isocyanates, to form polyamides or polyureas, respectively. The rigid quinoline core would be incorporated into the polymer backbone, potentially imparting enhanced thermal stability and specific optical properties to the resulting material. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties and reactivity of the monomer and the final polymer.

The general concept of incorporating amino compounds into polymer chains is a well-established field. For instance, the synthesis of polyamides often involves the reaction of a diamine with a diacid chloride. While specific examples utilizing this compound are not readily found, the fundamental reactivity of its amino group aligns with the principles of step-growth polymerization.

Precursor for Dyes, Pigments, and Optical Materials Research

A more documented area of application for aromatic amines like this compound is in the synthesis of dyes and pigments, particularly azo dyes. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another aromatic amine.

The general procedure for the synthesis of an azo dye from an aromatic amine is outlined below:

| Step | Process | Description |

| 1 | Diazotization | The primary aromatic amine is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt. |

| 2 | Coupling | The resulting diazonium salt solution is then added to a solution of a coupling component (e.g., a phenol, naphthol, or another aromatic amine). An electrophilic aromatic substitution reaction occurs, where the diazonium ion acts as the electrophile, leading to the formation of an azo compound, characterized by the -N=N- functional group. |

The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the quinoline scaffold in the parent molecule, and the extended π-conjugated system, are features often associated with compounds exhibiting interesting optical properties. Research on other quinoline derivatives has shown that they can exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, properties that are valuable in the development of optical materials and fluorescent probes. nih.gov While specific studies on the optical materials derived from this compound are limited, the foundational structure suggests its potential as a precursor for materials with applications in optics and photonics.

Methodological Advances in the Study of 7 Amino 6 Nitroquinoline

Development of Efficient Chromatographic Separation and Purification Techniques

The isolation and purification of 7-Amino-6-nitroquinoline from reaction mixtures are critical for obtaining a high-purity product. Various chromatographic techniques have been optimized for this purpose, each offering distinct advantages in terms of resolution, capacity, and efficiency.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analytical separation and purification of this compound. The selection of the stationary phase, mobile phase composition, and detector wavelength are crucial for achieving optimal separation from starting materials, intermediates, and byproducts. Reversed-phase columns, such as C18, are commonly employed, with mobile phases typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to resolve compounds with a wide range of polarities.

Column chromatography is a widely used method for the preparative scale purification of this compound. Silica (B1680970) gel is the most common stationary phase due to its versatility and cost-effectiveness. The choice of eluent system is critical and is usually determined by preliminary thin-layer chromatography (TLC) analysis. A solvent system with a polarity that provides a retention factor (Rf) of approximately 0.3-0.4 for this compound on TLC is often a good starting point for column chromatography.

Recrystallization is a fundamental and cost-effective technique for the final purification of this compound. The selection of an appropriate solvent is paramount; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the solubility of the compound decreases, leading to the formation of high-purity crystals, while impurities remain in the mother liquor.

Interactive Data Table: Chromatographic and Purification Techniques for this compound

| Technique | Stationary Phase | Mobile Phase/Solvent | Typical Conditions | Advantages |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water with buffer | Gradient elution, UV detection at 254 nm | High resolution, sensitive, suitable for analytical and preparative scales |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Gradient or isocratic elution | High capacity, scalable, cost-effective for large quantities |

| Recrystallization | - | Ethanol, Methanol, or Ethyl Acetate | Dissolution at elevated temperature followed by slow cooling | Simple, inexpensive, yields high-purity crystalline product |

In Situ Spectroscopic Monitoring for Reaction Optimization and Mechanism Studies

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. In situ spectroscopic techniques have become powerful tools for the optimization of the synthesis of this compound. By providing continuous data, these methods allow for precise control over reaction parameters to maximize yield and purity. youtube.comnih.govnih.gov

In situ Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for tracking the progress of reactions involving changes in functional groups. nih.govxjtu.edu.cn By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the vibrational spectra of the reacting species can be continuously monitored. researchgate.net For the synthesis of this compound, in situ FTIR can be used to follow the disappearance of the nitro group of a precursor and the appearance of the amino group, providing real-time kinetic data. youtube.com This information is crucial for determining the optimal reaction time, temperature, and reagent stoichiometry.

Nuclear Magnetic Resonance (NMR) spectroscopy, when used in situ, can provide detailed structural information about the species present in a reaction mixture over time. youtube.com This technique is instrumental in identifying reaction intermediates and byproducts, which is essential for elucidating the reaction mechanism. researchgate.netmdpi.com For the synthesis of this compound, in situ NMR can help to understand the regioselectivity of the amination and nitration steps. mdpi.comtsijournals.com

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable tool for real-time reaction monitoring, especially for reactions involving chromophoric species. researchgate.net The synthesis of this compound involves compounds with distinct UV-Vis absorption spectra, allowing for the concentration of reactants, intermediates, and products to be tracked over time. This data can be used to create reaction profiles and optimize conditions for maximum product formation.

Interactive Data Table: In Situ Spectroscopic Monitoring Techniques

| Spectroscopic Method | Information Obtained | Application in this compound Synthesis |

| In Situ FTIR | Real-time functional group changes, reaction kinetics. youtube.com | Monitoring the conversion of nitro to amino groups, determining reaction endpoints. |

| In Situ NMR | Identification of intermediates and byproducts, mechanistic insights. youtube.comresearchgate.net | Elucidating the reaction pathway, understanding regioselectivity. |

| In Situ UV-Vis | Concentration profiles of reactants and products, kinetic data. researchgate.net | Optimizing reaction conditions for yield, monitoring chromophore formation. |

Automation and High-Throughput Synthesis Methodologies

The demand for rapid synthesis and screening of new compounds has driven the development of automated and high-throughput synthesis platforms. These methodologies can be applied to the synthesis of this compound and its derivatives to accelerate the discovery of new compounds with desired properties.

Automated synthesis platforms integrate robotic systems for liquid handling, reaction vessel manipulation, and purification. acs.org This allows for the precise and reproducible execution of multi-step syntheses with minimal manual intervention. For the synthesis of this compound, an automated platform could be programmed to perform the sequential nitration and amination reactions, followed by automated purification, significantly increasing the efficiency of the process.

High-throughput screening (HTS) involves the parallel synthesis and testing of a large number of compounds. nih.govnih.gov This approach is particularly useful for optimizing reaction conditions by systematically varying parameters such as catalysts, solvents, and temperatures in a multi-well plate format. acs.org The development of microdroplet-based reaction screening further accelerates this process, allowing for rapid optimization of synthesis conditions for quinoline (B57606) derivatives. nih.govnih.gov The results can be rapidly analyzed using techniques like mass spectrometry to identify the optimal conditions for the synthesis of this compound. frontiersin.orgresearchgate.net

Flow chemistry offers a continuous and scalable approach to chemical synthesis. europa.eubeilstein-journals.org Reactions are carried out in a continuous stream within a network of tubes and reactors. acs.org This methodology provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for exothermic reactions like nitrations. europa.euresearchgate.net The synthesis of this compound could be adapted to a flow chemistry setup, enabling a safer, more efficient, and scalable production process. beilstein-journals.orgacs.org

Interactive Data Table: Automation and High-Throughput Synthesis Approaches

| Methodology | Principle | Application to this compound | Advantages |

| Automated Synthesis | Robotic execution of synthetic steps. acs.org | Multi-step synthesis with automated purification. | High reproducibility, increased efficiency. |

| High-Throughput Screening | Parallel synthesis and testing of many compounds. nih.govnih.gov | Rapid optimization of reaction conditions (catalysts, solvents, etc.). acs.org | Accelerated discovery, efficient optimization. |

| Flow Chemistry | Continuous reaction in a flowing stream. europa.eubeilstein-journals.org | Safe and scalable production, particularly for nitration steps. acs.org | Enhanced safety, improved scalability, precise control. |

Future Research Directions and Unexplored Avenues in 7 Amino 6 Nitroquinoline Chemistry

Exploration of Novel and Highly Selective Synthetic Pathways

Traditional methods for constructing substituted quinolines, such as the Skraup and Friedländer syntheses, often require harsh conditions and can suffer from a lack of regioselectivity, making the specific synthesis of 7-amino-6-nitroquinoline challenging. Future research must pivot towards more elegant, efficient, and sustainable synthetic strategies.

A primary avenue of investigation lies in the late-stage functionalization of the quinoline (B57606) core. Developing transition-metal-catalyzed C-H amination and nitration reactions would allow for the direct installation of the required amino and nitro groups onto a pre-existing quinoline molecule. This approach offers significant advantages in terms of atom economy and synthetic efficiency over multi-step classical syntheses. Furthermore, exploring photoredox and electrochemical catalysis could provide milder and more selective reaction pathways, minimizing waste and avoiding the use of hazardous reagents.

Another promising direction is the development of one-pot or tandem reactions that construct the fully substituted ring system from simple precursors in a single, uninterrupted sequence. Such processes, which might involve a cascade of cyclization, amination, and nitration steps, would represent a significant leap in synthetic efficiency and align with the principles of green chemistry.

| Synthetic Strategy | Key Features | Potential Advantages | Research Challenges |

|---|---|---|---|

| Classical Multi-step Synthesis | e.g., Skraup, Friedländer | Well-established precedents | Harsh conditions, low regioselectivity, multiple steps |

| Late-Stage C-H Functionalization | Direct amination and nitration on quinoline core | High atom economy, reduced step count, access to analogues | Achieving high regioselectivity at C6 and C7 positions |

| Photoredox/Electrochemical Methods | Use of light or electricity to drive reactions | Mild conditions, high selectivity, green chemistry | Substrate scope, optimization of reaction conditions |

| One-Pot Tandem Reactions | Multiple bond formations in a single operation | High efficiency, reduced waste and purification steps | Complex reaction design, catalyst compatibility |

Investigation of Unconventional Reactivity Patterns and Transformation Mechanisms

The electronic push-pull system created by the vicinal amino and nitro groups on the this compound scaffold is expected to give rise to unique and unconventional reactivity. The high electron density at the amino group and the severe electron deficiency at the nitro group can activate the molecule for transformations not typically observed in simpler quinolines.